molecular formula C6H8ClNS B13594213 1-(4-Chloro-2-thienyl)ethanamine

1-(4-Chloro-2-thienyl)ethanamine

Cat. No.: B13594213
M. Wt: 161.65 g/mol
InChI Key: AGNIOXVJRBWWJX-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-thienyl)ethanamine is an organic compound that features a thienyl group substituted with a chlorine atom at the 4-position and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-thienyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-thiophenecarboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-thienyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-2-thienyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-thienyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects may be mediated through interactions with cellular receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-thienyl)ethanamine
  • 2-(4-Chloro-2-thienyl)ethanamine
  • 1-(4-Chloro-3-thienyl)ethanamine

Comparison: 1-(4-Chloro-2-thienyl)ethanamine is unique due to the specific positioning of the chlorine atom and the ethanamine group on the thienyl ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

1-(4-chlorothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8ClNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3

InChI Key

AGNIOXVJRBWWJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CS1)Cl)N

Origin of Product

United States

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